N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3.ClH/c1-23-14-7-12-4-5-24-17(12)15(8-14)18(22)21-10-13-3-2-11(9-20)6-16(13)19;/h2-3,6-8H,4-5,9-10,20H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQLFMIQMAODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)NCC3=C(C=C(C=C3)CN)F)OCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as naphthalene-2-carboxanilides. These compounds are naphthalene-2-carboxamides, where the carboxamide group is substituted with an aniline. The specific role of these targets in biological systems often depends on the exact nature of the compound and its interactions with other molecules in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound shares structural motifs with fluorophenyl-containing benzofuran or isobenzofuran derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Functional Group Comparison
Fluorophenyl Substitution Position
- Target Compound : The 2-fluorophenyl group may influence steric interactions compared to 4-fluorophenyl analogues. This positional isomerism could alter receptor binding affinity or selectivity .
- and Compounds : The 4-fluorophenyl moiety is common in fluorinated pharmaceuticals, often enhancing metabolic stability and lipophilicity.
Carboxamide Positioning and Side Chains
- The target compound’s 7-carboxamide contrasts with the 5-carboxamide in the isobenzofuran analogue and the 3-carboxamide in the Wyeth patent compound . Positional differences likely affect hydrogen-bonding interactions with biological targets.
Physicochemical and Pharmacological Implications
- Hydrochloride Salt : Enhances solubility compared to free-base analogues, which may translate to improved bioavailability .
- Methylsulfonyl and Cyclopropyl Groups (): These groups in the Wyeth compound suggest tailored steric and electronic effects for target engagement, differing from the target compound’s aminomethyl-fluorophenyl chain .
Research Findings and Data Gaps
Spectroscopic and Crystallographic Data
- While highlights NMR and UV methods for structural elucidation of unrelated compounds, similar techniques were likely used for the target compound, though explicit data are absent .
Pharmacokinetic and Pharmacodynamic Comparisons
- No direct comparative studies were identified in the evidence. However, structural analogs suggest: The 4-fluorophenyl group () may confer greater metabolic resistance than the 2-fluorophenyl isomer due to reduced susceptibility to oxidative metabolism . The hydrochloride salt in the target compound may offer formulation advantages over neutral analogs .
Regulatory and Formulation Considerations
- ’s Pharmacopeial Forum compounds adhere to USP dissolution standards, implying that the target compound’s hydrochloride form may require similar quality-control protocols .
- ’s surfactant-based formulation strategy could inform delivery methods for the target compound if solubility challenges arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
